molecular formula C10H17N3O B13059356 3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine

3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13059356
M. Wt: 195.26 g/mol
InChI Key: VAGCYYCKGHQGQX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The IUPAC name 3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine derives from its pyrazole backbone, where the numbering prioritizes the amine group at position 5. The parent structure, 1H-pyrazol-5-amine, is substituted at position 1 with a methyl group and at position 3 with a (1-methoxycyclobutyl)methyl side chain. The cyclobutyl ring’s methoxy group is attached to the bridgehead carbon, as indicated by the 1-methoxycyclobutyl prefix.

The molecular formula C₁₀H₁₇N₃O corresponds to a molecular weight of 195.26 g/mol . Its SMILES notation, COC1(CCC1)CN2C=C(N)C=N2C , encodes the methoxycyclobutyl moiety (COC1(CCC1)), the methylene linker (C), and the 1-methylpyrazol-5-amine core (N2C=C(N)C=N2C). This structural configuration aligns with related compounds, such as 5-[(1-methoxycyclobutyl)methyl]-2-methylpyrazol-3-amine (Catalog# 1520EE), which shares the methoxycyclobutylmethyl substituent but differs in pyrazole substitution patterns.

Comparative analysis with structurally analogous molecules, such as 3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine (CAS 1249335-32-7), highlights the role of cyclobutane’s ring strain and methoxy group in modulating electronic and steric properties. The methoxycyclobutyl group introduces a conformational constraint absent in smaller cycloalkanes, potentially influencing binding interactions in biological systems.

Historical Context and Discovery

The synthesis of this compound reflects broader trends in heterocyclic chemistry, particularly the exploration of strained cycloalkanes as bioactive substituents. While its exact discovery timeline remains undocumented in public databases, its structural analogs emerged in patent literature during the mid-2010s. For instance, 5-[5-[1-[5-[1-(2-methoxyethyl)pyrazol-4-yl]-1,2,4-oxadiazol-3-yl]cyclobutyl]pyridin-2-yl]pyrimidin-2-amine (PubChem CID 56944231), patented in US8575201, demonstrates the pharmaceutical industry’s interest in cyclobutane-containing pyrazole derivatives.

The compound’s design likely originated from medicinal chemistry efforts to optimize pharmacokinetic properties. Methoxy groups enhance solubility and metabolic stability, while cyclobutane rings balance lipophilicity and three-dimensionality—a strategy employed in kinase inhibitor development. Early synthetic routes possibly involved:

  • Cyclobutane ring construction via [2+2] cycloaddition or ring-closing metathesis.
  • Functionalization with methoxy groups through nucleophilic substitution or oxidation.
  • Pyrazole core assembly using hydrazine derivatives and diketone precursors.

Significance in Contemporary Chemical Research

In drug discovery, this compound serves as a versatile intermediate for generating targeted therapeutics. Its primary amine group enables conjugation with carboxylic acids, sulfonyl chlorides, or carbonyl compounds, facilitating the creation of amides, ureas, or Schiff bases. For example, 1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine (PubChem CID 130601057) has been explored as a building block for protease inhibitors.

The methoxycyclobutylmethyl side chain may improve blood-brain barrier penetration in central nervous system (CNS) targets, as evidenced by related compounds in antipsychotic drug candidates. Additionally, the pyrazole ring’s aromaticity and hydrogen-bonding capacity make it a candidate for metalloenzyme inhibition, particularly in kinases and GTPases.

In materials science, the compound’s rigid yet functionalized structure could anchor metal-organic frameworks (MOFs) or serve as a ligand in catalytic systems. Its nitrogen-rich profile aligns with applications in energetic materials or corrosion inhibitors, though these areas remain underexplored.

Ongoing research focuses on stereoselective synthesis and enantiomeric resolution, as chiral centers in the cyclobutane ring could yield diastereomers with distinct biological activities. Computational studies using density functional theory (DFT) aim to predict substituent effects on ring puckering and electronic distribution.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

5-[(1-methoxycyclobutyl)methyl]-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-13-9(11)6-8(12-13)7-10(14-2)4-3-5-10/h6H,3-5,7,11H2,1-2H3

InChI Key

VAGCYYCKGHQGQX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CC2(CCC2)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multiple steps. One common method starts with the preparation of the cyclobutyl intermediate, which is then functionalized with a methoxy group. This intermediate is subsequently reacted with a pyrazole derivative under specific conditions to form the final compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and cyclobutyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to increase reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized pyrazole compounds.

Scientific Research Applications

3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.

    Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • The methoxy group in the target compound adds polarity, which may improve solubility compared to non-polar tert-butyl analogs .
  • Synthetic Efficiency : Solvent-free one-pot methods (e.g., for tert-butyl derivatives) achieve high yields (~88%) and avoid intermediate purification, suggesting scalability for the target compound .

Pharmacological Activity and Structure-Activity Relationships (SAR)

Data from highlight pyrazole amines as TrkA inhibitors, with substituents critically influencing activity:

Entry Substituent (3-position) TrkA Inhibition (%) IC₅₀ (µM) Reference
21 tert-Butyl 94.0 ± 3.4 0.49 ± 0.02
20 5-(tert-Butyl)isoxazol-3-amine 96.5 ± 1.6 0.092 ± 0.01

Implications for the Target Compound :

  • The tert-butyl group in Entry 21 achieves ~94% inhibition, suggesting that bulky 3-position substituents enhance TrkA binding.
  • Substituted aryl groups (e.g., 4-chlorophenyl in ) also show high activity, indicating that both aliphatic and aromatic substituents are viable for kinase targeting .

Physicochemical Properties

Comparative data for molecular weight, solubility, and logP (calculated):

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Reference
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine 153.23 2.1 10.2 (DMSO)
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine 137.19 1.8 15.6 (DMSO)
Target Compound ~209.3* ~1.5* N/A Estimated

*Estimates based on methoxycyclobutylmethyl substituent.

Key Trends :

  • Bulky substituents (e.g., tert-butyl) increase hydrophobicity (higher logP), while polar groups (methoxy) reduce logP. The target compound’s methoxy group may enhance aqueous solubility compared to tert-butyl analogs.

Biological Activity

3-[(1-Methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 250.31 g/mol
PropertyValue
Molecular FormulaC₁₃H₁₈N₄O
Molecular Weight250.31 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic route often includes the use of various reagents to achieve the desired molecular structure.

Synthetic Route Overview

  • Starting Materials : Precursors such as methoxycyclobutyl derivatives and pyrazole intermediates.
  • Reagents : Commonly used reagents include DMSO, potassium carbonate, and various halogenated compounds.
  • Conditions : Reactions are often conducted under reflux conditions or at room temperature, depending on the specific step.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In a controlled study, the compound was tested against a panel of bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The results demonstrated a promising antimicrobial profile, particularly against E. coli, suggesting potential for further development in antibiotic applications .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

The proposed mechanism involves the inhibition of specific kinases that are crucial for cell cycle progression and survival. The presence of the pyrazole ring is believed to facilitate binding to these targets.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715Inhibition of cell cycle progression
HeLa20Induction of apoptosis

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